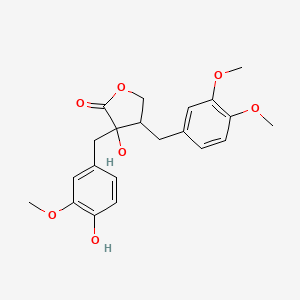
4-(3,4-Dimethoxybenzyl)-3-hydroxy-3-(4-hydroxy-3-methoxybenzyl)dihydro-2(3H)-furanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trachelogenin is a naturally occurring lignan, a type of polyphenolic compound, found in various plants, including Trachelospermum jasminoides. It has garnered significant attention due to its potential therapeutic properties, particularly in the treatment of osteoarthritis and other inflammatory conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trachelogenin can be synthesized through several methods, including extraction from natural sources and chemical synthesis. The extraction process typically involves the use of solvents such as ethanol or methanol to isolate the compound from plant materials. Advanced techniques like ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and supercritical fluid extraction (SFE) are also employed to enhance efficiency and reduce solvent consumption .
Industrial Production Methods: Industrial production of trachelogenin primarily relies on the extraction from plant sources. The process involves harvesting the plant material, drying, and grinding it into a fine powder. The powdered material is then subjected to solvent extraction, followed by purification using chromatographic techniques such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) .
Chemical Reactions Analysis
Types of Reactions: Trachelogenin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Trachelogenin can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) or other transition metal catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of trachelogenin can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms with different functional groups.
Scientific Research Applications
Chemistry:
- Used as a precursor for synthesizing other lignan derivatives.
- Studied for its antioxidant properties and potential to scavenge free radicals.
Biology:
- Investigated for its role in inhibiting osteoclastogenesis and promoting chondrocyte survival, making it a potential therapeutic agent for osteoarthritis .
- Explored for its anti-inflammatory and immunomodulatory effects.
Medicine:
- Potential use in the treatment of osteoarthritis and other inflammatory conditions.
- Studied for its ability to enhance chondrocyte survival and inhibit osteoclastogenesis .
Industry:
- Utilized in the development of nutraceuticals and dietary supplements.
- Potential applications in the cosmetic industry due to its antioxidant properties.
Mechanism of Action
Trachelogenin is part of a broader class of lignans, which includes compounds such as nortrachelogenin, tracheloside, and other related lignans . Compared to these compounds, trachelogenin is unique due to its dual mechanism of action in inhibiting osteoclastogenesis and promoting chondrocyte survival .
Comparison with Similar Compounds
Nortrachelogenin: A related lignan with similar biological activities.
Tracheloside: A glycosidic form of trachelogenin that is converted to trachelogenin in vivo.
Other Lignans: Various lignans with similar structures and biological activities, such as pinoresinol, lariciresinol, and matairesinol.
Properties
IUPAC Name |
4-[(3,4-dimethoxyphenyl)methyl]-3-hydroxy-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O7/c1-25-17-7-5-13(9-19(17)27-3)8-15-12-28-20(23)21(15,24)11-14-4-6-16(22)18(10-14)26-2/h4-7,9-10,15,22,24H,8,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVZKLQNMNKWSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2COC(=O)C2(CC3=CC(=C(C=C3)O)OC)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














